molecular formula C12H16OS2 B8079137 4-(4-Methylsulfanylphenyl)thian-4-ol

4-(4-Methylsulfanylphenyl)thian-4-ol

Cat. No.: B8079137
M. Wt: 240.4 g/mol
InChI Key: HBFTXERDODRXSG-UHFFFAOYSA-N
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Description

4-(4-Methylsulfanylphenyl)thian-4-ol is a sulfur-containing organic compound featuring a thiane ring (a six-membered saturated heterocycle with one sulfur atom) substituted at the 4-position with a 4-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFTXERDODRXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfanylphenyl)thian-4-ol involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce production costs. Safety measures are also implemented to handle hazardous chemicals and prevent accidents .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfanylphenyl)thian-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Methylsulfanylphenyl)thian-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfanylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Key Compounds:

4-(3-Chloro-6-methoxyphenyl)thian-4-ol ():

  • Substituents : 3-Chloro-6-methoxy-phenyl group.
  • Key Differences : The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity compared to the methylsulfanyl group. This compound was discontinued, possibly due to instability or unfavorable pharmacokinetics .

trans-(1R,4R)-4-(4-Methylsulfanylphenyl)cyclopent-2-enol (): Core Structure: Cyclopentene ring instead of thiane. Implications: The unsaturated cyclopentene ring increases rigidity and may enhance binding affinity in enantioselective catalysis or medicinal applications .

4-(4-(Trifluoromethyl)phenyl)thian-4-ol (): Substituent: Trifluoromethyl (-CF₃) group.

Table 1: Structural and Physical Properties
Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
4-(4-Methylsulfanylphenyl)thian-4-ol Thiane 4-(Methylsulfanyl)phenyl ~212.3 (estimated) Moderate polarity, SMe enhances lipophilicity
4-(3-Chloro-6-methoxyphenyl)thian-4-ol Thiane 3-Cl, 6-OMe-phenyl ~262.7 (estimated) Discontinued; possible stability issues
trans-4-(4-Methylsulfanylphenyl)cyclopent-2-enol Cyclopentene 4-(Methylsulfanyl)phenyl ~208.3 (estimated) Rigid structure, enantioselective potential
4-(4-(Trifluoromethyl)phenyl)thian-4-ol Thiane 4-CF₃-phenyl ~250.3 (estimated) High metabolic stability, low solubility

Key Research Findings and Contradictions

  • Contradictions: While some methylsulfanylphenyl derivatives are used in drug synthesis (e.g., ), others are discontinued, indicating that minor structural changes significantly impact viability.
  • Research Gaps: Limited direct data on the target compound’s synthesis and applications necessitate extrapolation from analogs.

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